molecular formula C20H19N3O2S B2630291 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione CAS No. 1251628-80-4

2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione

Cat. No.: B2630291
CAS No.: 1251628-80-4
M. Wt: 365.45
InChI Key: HPFCFEZHEPOURK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine class, characterized by a fused pyridine-thiadiazine core. Substituents include a benzyl group at position 2 and a 4-methylphenyl group at position 2. The 1λ⁶ notation confirms the hypervalent sulfur state, which is critical for electronic interactions in biological systems .

Properties

IUPAC Name

2-benzyl-4-(4-methylphenyl)-3H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-16-9-11-18(12-10-16)23-15-22(14-17-6-3-2-4-7-17)26(24,25)19-8-5-13-21-20(19)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFCFEZHEPOURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-aminopyridine, benzyl bromide, and 4-methylbenzaldehyde.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of reactions to form the thiadiazine ring. This can be achieved through the use of reagents such as sulfur and oxidizing agents.

    Substitution Reactions: The benzyl and methylphenyl groups are introduced through substitution reactions, where the appropriate reagents are used to attach these groups to the thiadiazine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and scalability.

Chemical Reactions Analysis

2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, depending on the reagents and conditions used. Common reagents for these reactions include halogenating agents, alkyl halides, and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new derivatives with extended conjugation or additional functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted and functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interactions with various biological targets.

1. Anticancer Activity
Research indicates that derivatives of thiadiazines can inhibit cancer cell proliferation. The specific compound under discussion has shown promise in preliminary studies as an anticancer agent by inducing apoptosis in certain cancer cell lines. For instance, compounds with similar structural motifs have been documented to act as inhibitors of the Kras signaling pathway, which is often mutated in cancers .

2. Antimicrobial Properties
Thiadiazine derivatives have been investigated for their antimicrobial activities. The presence of the thiadiazine ring enhances the compound's ability to interact with microbial enzymes and disrupt cellular processes. Studies have demonstrated that compounds with similar structures exhibit effective antibacterial and antifungal properties .

3. Anti-inflammatory Effects
Compounds related to 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione have been explored for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Material Science Applications

Beyond medicinal uses, this compound also finds applications in material science.

1. Organic Electronics
The unique electronic properties of thiadiazines make them suitable for use in organic semiconductors. Their ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize these materials for better efficiency and stability in electronic devices .

2. Photocatalysis
Thiadiazine derivatives are being studied as photocatalysts due to their ability to absorb light and facilitate chemical reactions under illumination. This application is particularly relevant in environmental chemistry for processes such as water splitting and pollutant degradation .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of thiadiazine derivatives based on the core structure of this compound. These derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of synthesized thiadiazine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli . The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

Mechanism of Action

The mechanism of action of 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, or it may activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The pyrido-thiadiazine core distinguishes the target compound from benzothiadiazine derivatives. For example:

  • 2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS 663167-22-4) features a benzothiadiazine core fused to a benzene ring instead of pyridine.

Substituent Effects

Position 2 (Benzyl Group):
  • Target compound : Unsubstituted benzyl (C₆H₅CH₂).
  • 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-...1,1-dioxide : A 4-fluorobenzyl group increases electronegativity and metabolic stability due to fluorine’s inductive effect .
Position 4 (Aryl Group):
  • Target compound : 4-Methylphenyl (C₆H₄CH₃).
  • 3-(4-Methoxyphenyl) : Methoxy groups improve solubility but may reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Core Structure
Target Compound C₂₁H₂₀N₂O₂S 376.46 Benzyl, 4-methylphenyl Pyrido-thiadiazine
2-(4-Fluorobenzyl)-... () C₂₁H₁₇FN₂O₃S₂ 452.50 4-Fluorobenzyl, 4-(methylsulfanyl) Pyrido-thiadiazine
2-Benzyl-3-(4-methoxyphenyl)... () C₂₁H₂₀N₂O₃S 380.46 Benzyl, 4-methoxyphenyl Benzothiadiazine
  • Lipophilicity : The 4-methylphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analog, favoring membrane penetration. However, the fluorobenzyl derivative () balances lipophilicity with metabolic stability .
  • Polarity : The sulfone (1,1-dione) group in the target compound enhances polarity, improving aqueous solubility over sulfide-containing analogs .

Biological Activity

2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione is a heterocyclic compound belonging to the class of thiadiazines. Compounds in this class have garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 312.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings are summarized below:

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazine compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
2-benzyl-4-(4-methylphenyl)-...5025

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-cancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be:

Cell LineIC50 (µM)
MCF-715
A54920

These findings indicate that the compound may inhibit cancer cell proliferation and warrant further investigation for its potential as an anti-cancer agent .

Anti-inflammatory Effects

Thiadiazine derivatives have also been noted for their anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the following table:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound5075

This suggests that the compound may modulate inflammatory responses effectively .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways related to cell proliferation and inflammation. Further studies are needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione, and how are reaction conditions tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor assembly (e.g., pyridothiadiazine core formation) followed by functionalization. Key steps include cyclization using sulfur/nitrogen sources (e.g., thiosemicarbazide) and substitution at the 2- and 4-positions . Optimization involves solvent selection (e.g., ethanol with glacial acetic acid), temperature control (reflux at ~65°C), and catalysts (e.g., Pd-based for cross-coupling). Purity is assessed via HPLC or NMR, with yields improved by iterative solvent recrystallization (e.g., methanol) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and 4-methylphenyl groups) and ring saturation.
  • IR : Identifies functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹ for the 1,1-dione moiety) .
  • X-ray crystallography : ORTEP-III software generates 3D structural models, resolving bond angles and stereochemistry . For example, crystallographic data for analogs (e.g., 4-ethyl-substituted derivatives) validate dihedral angles between aromatic rings .

Q. What in vitro assays are used for initial biological activity screening, and how are false positives mitigated?

  • Methodological Answer :

  • AMPA receptor modulation : Electrophysiological assays in Xenopus oocytes expressing rat cortex mRNA measure potentiation of AMPA-induced currents. False positives are minimized by including cyclothiazide as a reference compound .
  • Antimicrobial activity : Agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Controls include known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., AMPA potentiation vs. no effect in hippocampal slices) be systematically resolved?

  • Methodological Answer : Contradictions may arise from model-specific differences (e.g., recombinant receptors in oocytes vs. native receptors in rat hippocampal slices). To address this:

  • Dose-response profiling : Compare EC₅₀ values across models. For example, compound 31b (a dihydropyridothiadiazine analog) showed stronger AMPA potentiation in oocytes than in slices due to postsynaptic receptor heterogeneity .
  • Receptor subtype specificity : Use siRNA knockdown or selective antagonists (e.g., NBQX for AMPA) to isolate target contributions .

Q. What structure-activity relationship (SAR) strategies identify critical substituents for AMPA receptor modulation while minimizing off-target effects (e.g., insulin release inhibition)?

  • Methodological Answer :

  • Analog synthesis : Modify substituents at the 2-benzyl (e.g., electron-withdrawing groups) and 4-aryl positions (e.g., halogenated phenyls). Test analogs in parallel for AMPA potentiation (oocyte assays) and insulin secretion (rat pancreatic β-cell assays) .
  • Key SAR findings :
Substituent (Position)AMPA Potentiation (vs. Cyclothiazide)Insulin Inhibition
4-Ethyl (31b)~90% activityInactive
4-Methylphenyl~70% activityWeak inhibition
Data from suggests ethyl groups enhance AMPA specificity, avoiding ATP-sensitive K⁺ channel interactions.

Q. What experimental designs address poor in vivo bioavailability observed in preclinical models?

  • Methodological Answer :

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance lipophilicity. For example, methyl ester analogs of thiazolidinones improve blood-brain barrier penetration .
  • Pharmacokinetic profiling : Conduct ADME studies in rodents, focusing on plasma half-life (via LC-MS) and tissue distribution. Microdialysis in hippocampal tissue quantifies brain exposure .

Q. How do computational methods (e.g., molecular docking) guide the rational design of analogs with improved binding to AMPA receptors?

  • Methodological Answer :

  • Docking simulations : Use AMPA receptor crystal structures (e.g., GluA2 ligand-binding domain) to predict binding poses. Focus on interactions with residues like Arg485 and Thr686 .
  • Free energy calculations : MM-GBSA estimates binding affinities. For example, 2-benzyl analogs show stronger hydrogen bonding with GluA2 compared to unsubstituted derivatives .

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